

Structural Elucidation & Characterization of 2-(2-Chlorophenyl)thiophene

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)thiophene

CAS No.: 893736-04-4

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Executive Summary

This guide provides a comprehensive framework for the structural validation of **2-(2-chlorophenyl)thiophene**, a critical biaryl scaffold used in organic semiconductor development and as a key intermediate in the synthesis of antithrombotic agents (e.g., Clopidogrel analogs).

The core challenge in characterizing this molecule lies in distinguishing it from its regioisomer, 3-(2-chlorophenyl)thiophene, and verifying the steric influence of the ortho-chlorine substituent on the biaryl torsion angle. This document outlines a self-validating protocol using Suzuki-Miyaura coupling for synthesis, followed by a multi-tier spectroscopic elucidation strategy (MS, NMR, NOESY).

Synthetic Origin & Impurity Profile

To accurately elucidate the structure, one must first understand the synthetic pathway, as it dictates the impurity profile (e.g., homocoupled byproducts).

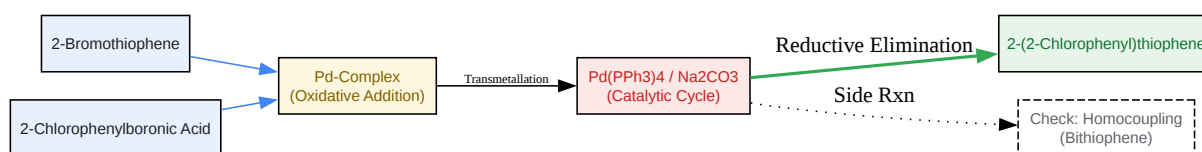
Confirmed Synthetic Route: Suzuki-Miyaura Coupling

The most robust synthesis involves the palladium-catalyzed cross-coupling of 2-chlorophenylboronic acid and 2-bromothiophene.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) []
- Base: Sodium Carbonate ()
- Solvent: DME/Water (2:1) or Toluene/EtOH/Water
- Conditions: Reflux under for 12-16 hours.

Reaction Workflow Visualization

The following diagram outlines the reaction logic and critical control points.



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Figure 1: Suzuki-Miyaura cross-coupling pathway highlighting the critical reductive elimination step yielding the target biaryl system.

Spectroscopic Elucidation Strategy

The structural confirmation relies on three pillars: Mass Spectrometry (Isotopic Pattern), ¹H NMR (Regiochemistry), and NOESY (Spatial Conformation).

Mass Spectrometry: The Chlorine Fingerprint

Before analyzing connectivity, the elemental composition is validated via the chlorine isotope signature.

- Theory: Chlorine exists as ^{35}Cl (75.8%) and ^{37}Cl (24.2%).
- Observation: The molecular ion peak (M^+) and the isotope peak ($M+2$) must exhibit a 3:1 intensity ratio.
- Target Mass:
(MW 194.68 g/mol).
 - 194 (100%)
 - 196 (~33%)

NMR Spectroscopy: Regiochemistry Assignment

The most common error is misidentifying the 2-substituted thiophene as the 3-substituted isomer.

The "Thiophene Fingerprint"

A 2-substituted thiophene leaves protons at positions 3, 4, and 5. Their coupling constants ($J_{3,4}$, $J_{4,5}$, and $J_{3,5}$) are diagnostic.

Position	Multiplicity	Coupling Constant ()	Diagnostic Logic
H-3	dd (Doublet of doublets)	,	Upfield of H-5. Shows small long-range coupling.
H-4	dd (Doublet of doublets)	,	The "middle" proton; couples to both neighbors.
H-5	dd (Doublet of doublets)	,	Most downfield (closest to Sulfur). Largest value.

Differentiation Note: If the molecule were 3-substituted, you would see a distinct singlet-like signal (or finely split doublet) for H-2, which is absent in the 2-substituted isomer.

The Phenyl Ring (ABCD System)

Due to the ortho-chlorine, the phenyl ring loses symmetry, creating a complex 4-spin system (ABCD).

- H-3' (ortho to Cl): Distinct doublet, typically most upfield in the aromatic region due to shielding or mesomeric effects depending on the angle.
- H-6' (ortho to Thiophene): This proton is critical for NOESY (see below).

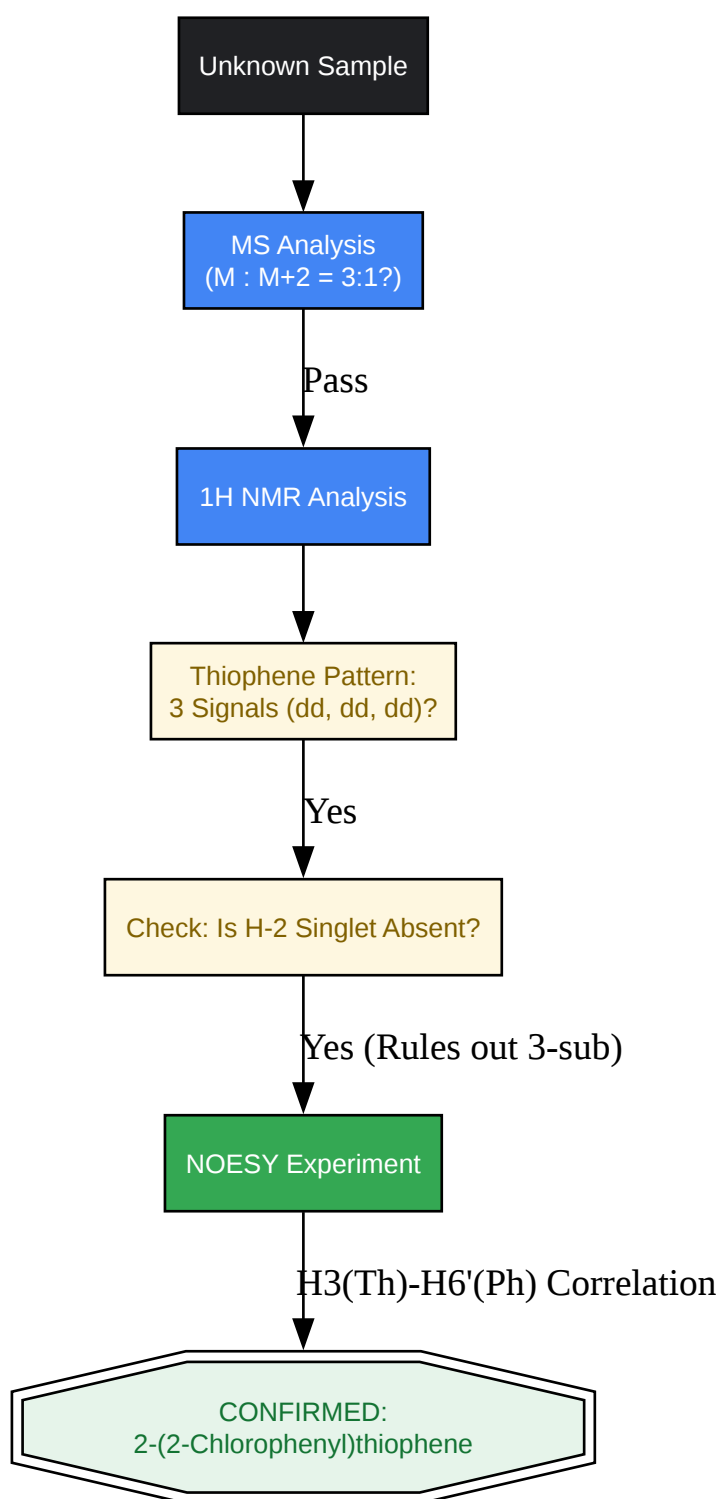
2D NMR: Proving the Linkage (NOESY)

To definitively prove the carbon-carbon bond connects Phenyl-C1 to Thiophene-C2 (and not C3), use Nuclear Overhauser Effect Spectroscopy (NOESY).

- Key Correlation: Strong NOE cross-peak between Thiophene H-3 and Phenyl H-6'.

- Structural Implication: This proximity confirms the inter-ring bond. The absence of an NOE between Thiophene H-2 and Phenyl H-6' (because H-2 is substituted) further rules out the 3-isomer.

Elucidation Logic Flow



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Figure 2: Decision tree for confirming the regioisomer and substitution pattern.

Experimental Protocols

Synthesis of 2-(2-Chlorophenyl)thiophene

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Reagents: Add 2-bromothiophene (1.0 eq, 5 mmol) and 2-chlorophenylboronic acid (1.2 eq, 6 mmol).
- Solvent: Dissolve in 20 mL Dimethoxyethane (DME).
- Base: Add 10 mL of 2M aqueous .
- Degassing: Sparge the biphasic mixture with Nitrogen gas for 15 minutes (Critical to prevent Pd oxidation).
- Catalyst: Add (5 mol%).
- Reaction: Heat to reflux (approx. 85°C) for 14 hours.
- Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over , and concentrate.
- Purification: Silica gel column chromatography (Hexanes:EtOAc 95:5).

Characterization Data (Representative)

- Physical State: Colorless to pale yellow oil (crystallizes at low temp).

- ¹H NMR (400 MHz,

):

7.55 (dd, 1H, Ph-H6'), 7.45 (dd, 1H, Ph-H3'), 7.36 (dd, 1H, Th-H5), 7.30 (td, 1H, Ph-H5'), 7.25 (td, 1H, Ph-H4'), 7.12 (dd, 1H, Th-H3), 7.08 (dd, 1H, Th-H4).

- ¹³C NMR (100 MHz,

):

139.5 (C), 133.2 (C), 132.5 (C), 131.8 (CH), 129.9 (CH), 129.2 (CH), 127.4 (CH), 127.1 (CH), 126.8 (CH), 125.5 (CH).

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Sources

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